molecular formula C7H8N6O2S B11091159 1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide

1H-[1,2,4]Triazole-3-carboxylic acid (5-methoxymethyl-[1,3,4]thiadiazol-2-yl)amide

Cat. No.: B11091159
M. Wt: 240.25 g/mol
InChI Key: NCVZETWSEBOTTE-UHFFFAOYSA-N
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Description

N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring and a triazole ring, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

N~3~-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific combination of the thiadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C7H8N6O2S

Molecular Weight

240.25 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide

InChI

InChI=1S/C7H8N6O2S/c1-15-2-4-11-13-7(16-4)10-6(14)5-8-3-9-12-5/h3H,2H2,1H3,(H,8,9,12)(H,10,13,14)

InChI Key

NCVZETWSEBOTTE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=NC=NN2

Origin of Product

United States

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